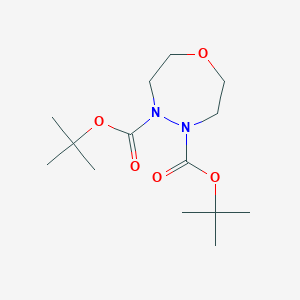
methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, also known as 3-indolepropionic acid (3-IPA) or indole-3-propionic acid (I3PA), is a naturally occurring compound found in certain foods and plants. It is a member of the indole family of compounds, which are known to have a wide range of biological activities. 3-IPA has been studied for its potential applications in the field of medicine, as it has been shown to have anti-inflammatory and antioxidant properties. Additionally, 3-IPA has been shown to have potential applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Hyperbranched Aliphatic Poly (β-thioether ester)
- Summary of Application: This compound is used as a comonomer in the enzymatic ring-opening polycondensation of 1,4-oxathiepan-7-one (OTO) to prepare a new series of hyperbranched aliphatic poly (β-thioether ester)s .
- Methods of Application: Two kinds of comonomers, including “methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate”, were synthesized by thiol–ene click chemistry and thiol-ene Michael addition. The random copolymers were characterized by 1H-NMR, 13C-NMR, GPC, TGA, and DSC .
- Results or Outcomes: All branched copolyesters had high molecular weights over 15,000 Da with narrow polydispersities in the range of 1.75–2.01 and were amorphous polymers. Their degradation properties under acidic conditions were also studied in vitro .
One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose
- Summary of Application: This compound is used in the one-pot Wittig synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose .
- Methods of Application: The synthesis was performed by refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .
- Results or Outcomes: The structures of the isolated pure products were elucidated using physicochemical analytical methods. The main indicators were the disappearance of the 5-HMF aldehyde, which appeared in 13C NMR spectra at 178.56 ppm, and the formation of a multiple bond with resonances at 115.37 and 115.76 ppm .
Preparation of Potent and Orally Available G Protein-Coupled Receptor 40 Agonists
- Summary of Application: This compound is used to prepare potent and orally available G protein-coupled receptor 40 agonists, which are potential antidiabetic agents .
- Methods of Application: The specific methods of application are not detailed in the source, but it typically involves chemical synthesis and biological assays to test the activity of the agonists .
- Results or Outcomes: The outcomes are not specified in the source, but the goal is to develop effective antidiabetic agents .
Solvent for Cellulose Nitrate and Lacquers
- Summary of Application: This compound is used as a solvent for cellulose nitrate and lacquers, and as a raw material for the production of paints, varnishes and other chemicals such as methyl methacrylate .
- Methods of Application: The compound is typically used in its liquid form and mixed with other substances to create the desired products .
- Results or Outcomes: The outcomes include the production of paints, varnishes, and other chemicals .
Preparation of Polymethyl Methacrylate
- Summary of Application: This compound is used in the preparation of polymethyl methacrylate (PMMA), a widely used polymer known by trade names such as Lucite, Perspex, and Altuglas .
- Methods of Application: The compound is polymerized to form PMMA. The specific methods of polymerization are not detailed in the source .
- Results or Outcomes: PMMA is used in a variety of applications, including baths and other sanitary ware, illuminated signs, car lights, domestic lighting, and as a major component of bone cements .
Solvent for Cellulose Nitrate and Lacquers
- Summary of Application: This compound is used as a solvent for cellulose nitrate and lacquers, and as a raw material for the production of paints, varnishes, and other chemicals such as methyl methacrylate .
- Methods of Application: The compound is typically used in its liquid form and mixed with other substances to create the desired products .
- Results or Outcomes: The outcomes include the production of paints, varnishes, and other chemicals .
Eigenschaften
IUPAC Name |
methyl 3-[2-(hydroxymethyl)indol-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)6-7-14-11(9-15)8-10-4-2-3-5-12(10)14/h2-5,8,15H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLFOHZMPODQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C2=CC=CC=C2C=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

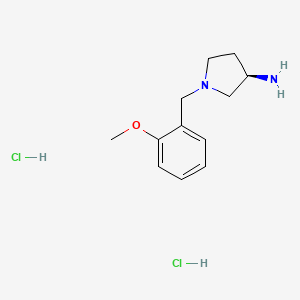
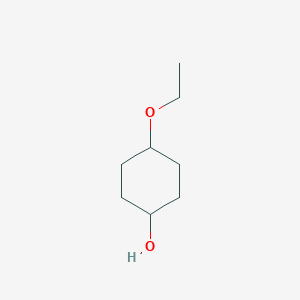
![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)
![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)
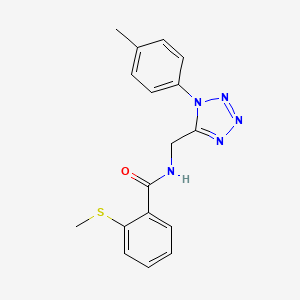
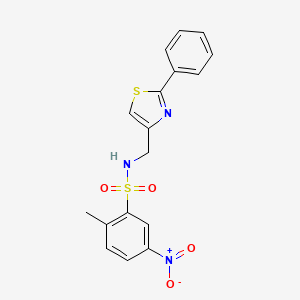
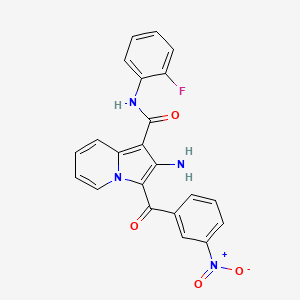
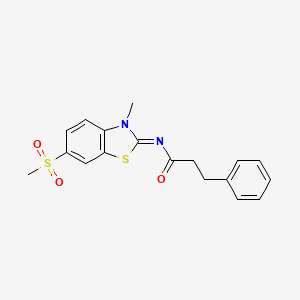
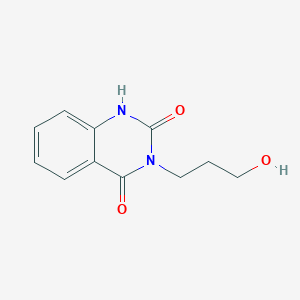
![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)
![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)
